molecular formula C8H8ClNO3 B2862537 1-(2-chloro-5-nitrophenyl)ethan-1-ol CAS No. 150295-18-4

1-(2-chloro-5-nitrophenyl)ethan-1-ol

Cat. No.: B2862537
CAS No.: 150295-18-4
M. Wt: 201.61
InChI Key: UBPVEPRFYAHWHM-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClNO3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an ethanol moiety

Scientific Research Applications

1-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-chloro-5-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Chloro-5-nitrophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of 1-(2-Chloro-5-nitrophenyl)ethanone using a palladium catalyst under hydrogen gas can be employed. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2), hydrogen gas with palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 1-(2-Chloro-5-nitrophenyl)ethanone

    Reduction: 1-(2-Chloro-5-aminophenyl)ethanol

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the alcohol group to a ketone. The nitro group can also undergo reduction to form an amino group, which can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with an ethanol moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPVEPRFYAHWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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